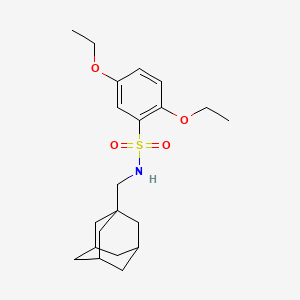
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound. It features a piperidine ring, a pyrazole ring, and a thiophene ring, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the piperidine ring: This can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving amines.
Coupling of the pyrazole and piperidine rings: This step often involves nucleophilic substitution reactions.
Introduction of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones if the thiophene ring is targeted.
Reduction: This can reduce the ketone group to an alcohol.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone: Lacks the methyl group on the pyrazole ring.
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(furan-3-yl)ethanone: Has a furan ring instead of a thiophene ring.
Uniqueness
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is unique due to the combination of its three distinct rings, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-17-7-4-14(16-17)13-3-2-6-18(10-13)15(19)9-12-5-8-20-11-12/h4-5,7-8,11,13H,2-3,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGFQUWEQRCJFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
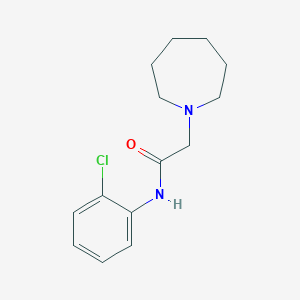

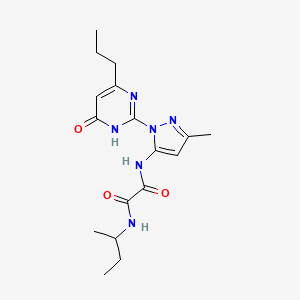
![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)
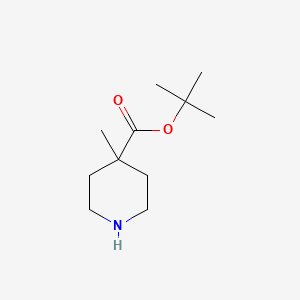
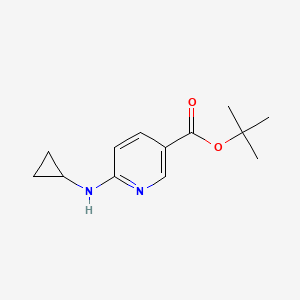
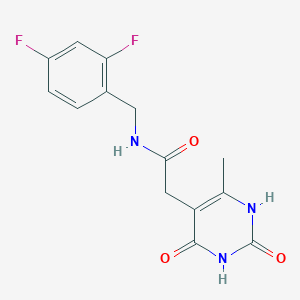
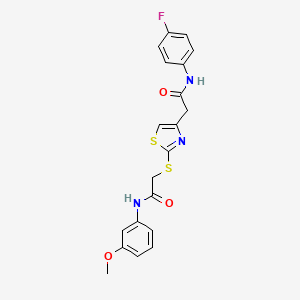
![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2416623.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)

